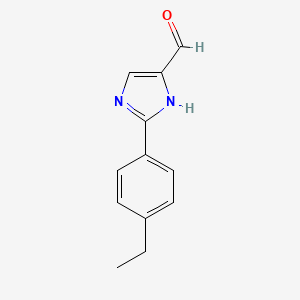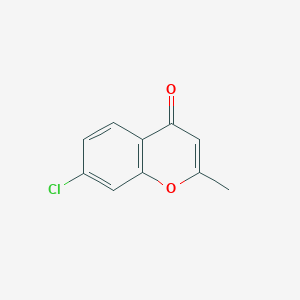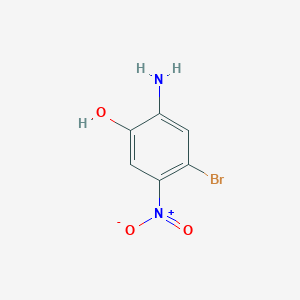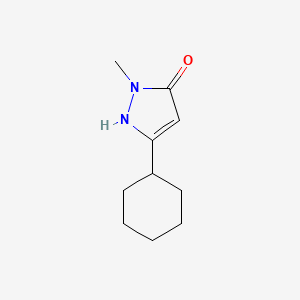
2,2,2-Trifluoroethyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl phosphorodichloridate is an organophosphorus compound characterized by the presence of trifluoroethyl groups attached to a phosphorodichloridate moiety. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl phosphorodichloridate typically involves the reaction of 2,2,2-trifluoroethanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
POCl3+3CF3CH2OH→(CF3CH2O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in specialized reactors designed to handle corrosive reagents like phosphorus oxychloride. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphorodichloridate moiety can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain substitution reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include phosphoramidates, phosphorothioates, and phosphorates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives and hydrochloric acid.
Scientific Research Applications
2,2,2-Trifluoroethyl phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleotides.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of prodrugs and enzyme inhibitors.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The trifluoroethyl groups enhance the electrophilicity of the phosphorus center, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2,2-trifluoroethyl) phosphite
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- Tris(2,2,2-trifluoroethyl) borate
Uniqueness
2,2,2-Trifluoroethyl phosphorodichloridate is unique due to its high reactivity and the presence of two chlorine atoms, which allows for versatile substitution reactions. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C2H2Cl2F3O2P |
|---|---|
Molecular Weight |
216.91 g/mol |
IUPAC Name |
2-dichlorophosphoryloxy-1,1,1-trifluoroethane |
InChI |
InChI=1S/C2H2Cl2F3O2P/c3-10(4,8)9-1-2(5,6)7/h1H2 |
InChI Key |
VJBCPHZDLNYLRS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)



![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)







